molecular formula C7H12ClNO2 B2403938 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride CAS No. 1949816-37-8

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride

Cat. No.: B2403938
CAS No.: 1949816-37-8
M. Wt: 177.63
InChI Key: QGFFSWBQOZFHTF-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride (CAS: 1949816-37-8) is a bicyclic amino acid derivative featuring a rigid norbornane-like scaffold. Its structure comprises a seven-membered bicyclic system with a nitrogen atom at position 2 and a carboxylic acid group at position 6, stabilized as a hydrochloride salt. This compound is widely used in medicinal chemistry as a conformationally restricted building block for drug discovery, particularly in designing protease inhibitors, receptor modulators, and peptidomimetics. Key attributes include its stereochemical rigidity, solubility in polar solvents due to the hydrochloride salt, and compatibility with solid-phase synthesis .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFFSWBQOZFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights structural differences, physicochemical properties, and applications of 2-azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Price (USD) Applications References
This compound 1949816-37-8 C₇H₁₀ClNO₂ 175.62 Norbornane scaffold; N at position 2, COOH at 6, HCl salt ~$3525/250mg Drug discovery, peptidomimetics
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid - C₁₃H₁₉NO₄ 265.30 Boc-protected amine at position 2 $280/250mg Intermediate in peptide synthesis
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride 448949-66-4 C₇H₁₀ClNO₂ 175.62 COOH at position 3; stereoisomer of target compound Discontinued Chiral building block
6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride 2055840-65-6 C₆H₁₀ClF₂N 169.60 Fluorine substituents at C6; reduced polarity N/A Fluorinated drug analogs
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride 2306265-63-2 C₁₀H₁₆ClNO₂ 217.69 Larger [2.2.2] bicyclic system; methyl ester N/A Rigid scaffold for CNS targets
rel-(1R,2R,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - C₇H₁₀ClNO₂ 175.62 N at position 1; altered stereochemistry N/A Stereochemical studies

Key Comparative Insights

Bicyclic System Variations
  • Scaffold Rigidity : The [2.2.1] system in the target compound provides greater rigidity compared to the [2.2.2] system (e.g., methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride), which may reduce metabolic instability but limit conformational adaptability in target binding .
Functional Group Positioning
  • Carboxylic Acid Position : Moving the COOH group from position 6 to 3 (e.g., 448949-66-4) alters hydrogen-bonding interactions, impacting binding affinity in enzyme inhibitors .
  • Protective Groups : Boc-protected analogs (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid) are preferred intermediates for stepwise synthesis but require deprotection for final biological activity .
Pharmacopeial Standards
  • Purity and Crystallinity: The target compound meets pharmacopeial crystallinity standards (e.g., USP 〈695〉), similar to related β-lactam impurities like 6-aminopenicillanic acid (CAS: 551-16-6), ensuring batch consistency .
Market Availability and Cost
  • The target compound is priced at $3525/250mg (Santa Cruz Biotechnology), significantly higher than non-HCl analogs (e.g., $280/250mg for Boc-protected derivatives), reflecting its specialized applications .

Biological Activity

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1949816-37-8) is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • IUPAC Name : 2-azabicyclo[2.2.1]heptane-6-carboxylic acid; hydrochloride

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biochemical pathways:

  • Inhibition of Protein Phosphatases : Similar compounds have demonstrated the ability to inhibit protein phosphatases, which play crucial roles in cellular signaling and regulation.
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Research indicates that derivatives containing the bicyclic moiety can act as potent DPP-4 inhibitors, which are significant in the treatment of type 2 diabetes mellitus. For instance, a related compound, neogliptin, was found to have an IC50 of 16.8 ± 2.2 nM, demonstrating strong inhibitory activity against DPP-4 .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity Description
DPP-4 Inhibition Potent inhibitor with applications in diabetes management
Protein Phosphatase Inhibition Impacts cellular signaling pathways
Potential Anticancer Activity Related compounds have shown ability to induce apoptosis in cancer cells

Case Studies and Research Findings

  • DPP-4 Inhibitors Development : A study focused on designing and synthesizing novel DPP-4 inhibitors based on bicyclic amino acids, revealing that modifications to the bicyclic structure can enhance potency and reduce cardiotoxicity compared to existing drugs like sitagliptin and vildagliptin .
  • Anticancer Properties : Research has indicated that bicyclic amino acids can suppress cell growth and induce apoptosis in cancer cells by blocking amino acid transporters, suggesting a potential therapeutic role for 2-Azabicyclo[2.2.1]heptane derivatives in oncology .
  • Structure-Activity Relationship (SAR) : Molecular modeling studies have elucidated the relationship between structural modifications of bicyclic compounds and their biological activity, highlighting the importance of specific functional groups in enhancing enzyme inhibition efficacy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Name Main Activity IC50 Values (nM)
2-Azabicyclo[2.2.1]heptane hydrochlorideGeneral enzyme inhibitionNot specified
NeogliptinDPP-4 inhibition16.8 ± 2.2
3-Aminobicyclo[3.3.0]octaneAnticancer activityVaries

Q & A

Q. What are critical parameters for scaling up synthesis from milligram to kilogram quantities?

  • Methodological Answer : Optimize exothermic reactions (e.g., cycloadditions) using flow chemistry to enhance safety and reproducibility. and emphasize sourcing high-purity starting materials (e.g., CAS 2230807-06-2) and validating purification protocols (e.g., continuous crystallization) for industrial-scale production.

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